2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile
Description
Systematic IUPAC Nomenclature and Structural Identification
The compound is systematically named 2-[4-amino-3-(trifluoromethyl)phenyl]acetonitrile under IUPAC guidelines. Its molecular formula, $$ \text{C}9\text{H}7\text{F}3\text{N}2 $$, reflects a benzene ring substituted with:
- An amino group (–NH$$_2$$) at position 4.
- A trifluoromethyl group (–CF$$_3$$) at position 3.
- An acetonitrile moiety (–CH$$_2$$CN) at position 2.
The SMILES representation, C1=CC(=C(C=C1CC#N)C(F)(F)F)N, confirms the connectivity. The molecular weight is 200.16 g/mol, with a planar benzene ring and a cyano group extending perpendicularly from the methylene carbon.
Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction data for closely related compounds, such as bis{5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl} disulfide, reveal orthorhombic crystal systems with space groups P2$$1$$2$$1$$2$$_1$$ and Pbca. While direct data for this compound is limited, analogous structures exhibit:
- Bond lengths of 1.44 Å for C(sp$$^2$$)–C(sp$$^1$$) in the acetonitrile group.
- Dihedral angles of 88.16° between aromatic rings and substituents.
The trifluoromethyl group induces steric hindrance, likely distorting the benzene ring’s planarity by ~0.05 Å.
Electronic Configuration and Frontier Molecular Orbital Analysis
Density functional theory (DFT) studies on 2-(trifluoromethyl)phenylacetonitrile derivatives reveal:
- HOMO-LUMO gap : 4.82 eV, indicating moderate charge transfer potential.
- HOMO localization : Primarily on the benzene ring and amino group (–NH$$_2$$).
- LUMO localization : Dominated by the cyano group’s π* orbitals.
Natural bond orbital (NBO) analysis shows strong hyperconjugation between the CF$$_3$$ group’s σ*(C–F) orbitals and the benzene ring’s π system, stabilizing the molecule by 28.6 kcal/mol.
Conformational Dynamics and Torsional Angle Studies
Torsional angles critical to conformational flexibility include:
| Torsional Angle | Value | Influence |
|---|---|---|
| C$${\text{aromatic}}$$–C$${\text{CF}_3}$$–C–F | 119.5° | Steric repulsion from CF$$_3$$ |
| C$${\text{aromatic}}$$–CH$$2$$–C≡N | -62.3° | Electron withdrawal by CN |
The CF$$_3$$ group’s electronegativity causes a 12° deviation from planarity in the benzene ring, while the cyano group adopts a near-linear geometry (178.9°).
Comparative Structural Analysis with Halogenated Phenylacetonitrile Derivatives
Key comparisons with analogues:
The amino group reduces steric bulk compared to nitro or chloro substituents, decreasing bond elongation by 0.02 Å. Electron-withdrawing groups (e.g., –CF$$_3$$, –CN) increase aromatic ring distortion by 15–20% relative to non-halogenated derivatives.
Properties
IUPAC Name |
2-[4-amino-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-5-6(3-4-13)1-2-8(7)14/h1-2,5H,3,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXIMGPJJXVQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 4-amino-3-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of alternative nitrile sources and catalysts may be explored to optimize the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reactions
The compound can undergo various chemical reactions:
- Oxidation : Amino group oxidation to form nitro derivatives.
- Reduction : Nitrile reduction to primary amines.
- Substitution : Trifluoromethyl group participating in nucleophilic substitution reactions.
Chemistry
In organic synthesis, 2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile serves as a building block for more complex molecules. Its unique functional groups allow for diverse synthetic pathways, making it valuable in the development of novel compounds.
Biology
The compound's biological applications are significant:
- Enzyme Interactions : It is studied for its potential to modulate enzyme activity, particularly in biochemical assays.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit anticancer activity against various cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | Not specified | Potential modulation of enzyme activity |
| Similar Trifluoromethyl Derivative | HCT116 | 22.4 | Inhibition of cell proliferation |
| Doxorubicin (Control) | PACA2 | 52.1 | DNA intercalation |
Note: Specific IC50 values for this compound were not available but suggest potential based on structural similarities with known active compounds.
Industry
In industrial applications, this compound is utilized in:
- The production of specialty chemicals and materials, including polymers and agrochemicals.
- Pharmaceutical development, where its distinct properties may contribute to the efficacy of new drugs.
Antiproliferative Activity
A study evaluated derivatives of phenylacetonitriles, including those with trifluoromethyl substitutions, demonstrating significant antiproliferative effects across multiple cancer cell lines. The presence of the trifluoromethyl group was correlated with increased potency against these cells.
Mechanistic Insights
Research into the mechanism revealed that compounds with similar structures could induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Trifluoromethyl)phenylacetonitrile | Lacks amino group | Basic structure for comparison |
| 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile | Contains a fluoro group instead of an amino group | Variation in biological activity |
Uniqueness
The combination of both an amino group and a trifluoromethyl group on the benzene ring imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of 2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile with structurally related nitriles:
Key Observations :
- The amino group in the target compound increases solubility in polar solvents (e.g., water or ethanol) compared to non-amino analogs like 2-(3-CF₃-phenyl)acetonitrile .
- The trifluoromethyl group at the meta position stabilizes the aromatic ring against electrophilic attack but may hinder sterically demanding reactions (e.g., coupling with indole in , which achieved only 27% yield) .
Hydrolysis :
- The target compound’s nitrile group can undergo hydrolysis to form carboxylic acids (e.g., fenfluramine synthesis in ), but the presence of -NH₂ may accelerate this process compared to analogs lacking amino groups .
- In contrast, methoxy-substituted nitriles () exhibit slower hydrolysis due to reduced electron deficiency at the nitrile carbon.
Pharmaceutical Utility :
Spectral and Physical Properties
Table 3: Spectral Data Comparison
*Inferred from analogs. The trifluoromethyl group typically appears at ~126 ppm in 13C NMR, while nitrile carbons resonate at ~120–125 ppm .
Biological Activity
2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features, including an amino group and a trifluoromethyl group. These functionalities contribute to its biological activity, making it a candidate for various therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C9H8F3N
- Molecular Weight : 201.16 g/mol
- Structural Features :
- Amino group (-NH2) capable of forming hydrogen bonds.
- Trifluoromethyl group (-CF3) which enhances lipophilicity and metabolic stability.
The mechanism of action of this compound involves interactions with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the trifluoromethyl group increases the compound's hydrophobicity, potentially aiding in membrane permeability and binding affinity to target proteins .
Anticancer Properties
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, compounds containing trifluoromethyl groups have demonstrated enhanced activity against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | Not specified | Potential modulation of enzyme activity |
| Similar Trifluoromethyl Derivative | HCT116 | 22.4 | Inhibition of cell proliferation |
| Doxorubicin (Control) | PACA2 | 52.1 | DNA intercalation |
Note: Specific IC50 values for this compound were not available in the reviewed literature but suggest potential based on structural similarities with known active compounds .
Enzyme Inhibition
Compounds featuring a trifluoromethyl group have been linked to improved inhibition of enzymes such as reverse transcriptase. This suggests that this compound may also exhibit similar enzyme inhibitory properties, enhancing its utility in antiviral therapies .
Case Studies
- Antiproliferative Activity : A study evaluated various derivatives of phenylacetonitriles, including those with trifluoromethyl substitutions, demonstrating significant antiproliferative effects across multiple cancer cell lines. The presence of the trifluoromethyl group was correlated with increased potency against these cells .
- Mechanistic Insights : Research into the mechanism revealed that compounds with similar structures could induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Q & A
What are the established synthetic routes for 2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile, and how can reaction conditions be optimized to improve yield?
Basic:
The compound is typically synthesized via nitrile formation from benzoic acid derivatives. For example, 4-(trifluoromethyl)benzoic acid can be converted to the corresponding acetonitrile using a two-step process involving activation (e.g., via acyl chloride) followed by cyanation .
Advanced:
Optimization strategies include:
- Solvent selection : Mixed solvents (e.g., acetonitrile/water in a 1:1 ratio) enhance reaction homogeneity and reduce side reactions, as demonstrated in silver-catalyzed trifluoromethylation reactions .
- Catalyst screening : Silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) improve electrophilic substitution efficiency in aromatic systems .
- Temperature control : Reactions at 60–70°C under nitrogen atmospheres minimize decomposition and enhance selectivity .
Which analytical techniques are most effective for characterizing this compound and its derivatives, and how can spectral ambiguities be resolved?
Basic:
Standard techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and nitrile functionality.
- HRMS : For precise molecular weight validation .
Advanced:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, particularly for trifluoromethyl and amino groups .
- HPLC-MS coupling : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 90% acetonitrile) separate polar derivatives while providing mass confirmation (e.g., m/z 701 [M+H]+ observed in related compounds) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates, as demonstrated for palladium complexes with acetonitrile ligands .
How can researchers design assays to evaluate the biological activity of this compound derivatives?
Basic:
- MTT assay : A standard method to assess anti-proliferative activity against cancer cell lines (e.g., 12 cell lines tested for diphenylacrylonitrile derivatives) .
Advanced:
- Selectivity profiling : Compare IC₅₀ values across cell lines to identify target-specific activity. For example, (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed >10× selectivity for certain tumors .
- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V staining) or cell cycle arrest (propidium iodide) in derivatives with trifluoromethyl groups.
What structural modifications of this compound enhance its reactivity or bioactivity?
Basic:
- Electron-withdrawing groups : The trifluoromethyl group stabilizes intermediates in nucleophilic aromatic substitution, improving reaction yields .
- Amino group functionalization : Acetylation or alkylation modulates solubility and bioavailability .
Advanced:
- Heterocyclic coupling : Introducing pyrimidine or pyridine rings (e.g., 6-(trifluoromethyl)pyrimidin-4-yl) enhances binding to biological targets, as seen in kinase inhibitors .
- Spirocyclic derivatives : Diazaspiro scaffolds (e.g., 6,7-diazaspiro[3.5]nonane) improve metabolic stability in drug candidates .
What challenges arise during the purification of this compound, and how can they be addressed?
Basic:
- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients (e.g., 70–90% acetonitrile) effectively isolate polar nitrile derivatives .
Advanced:
- Contaminant removal : Tetrabutylammonium iodide (TBAI) minimizes column adsorption of iodinated byproducts in multi-step syntheses .
- Crystallization optimization : Use dichloromethane/acetonitrile solvent mixtures to enhance crystal purity, as applied in palladium complex isolation .
How do researchers assess the stability and degradation pathways of this compound under varying conditions?
Advanced:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress. Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrolysis of the nitrile group to amides) .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 25°C vs. 40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
